Structural Uniqueness: 2‑Phenyl and 3‑OCF₃ Substituent Combination Among Purchasable 4‑Phenoxyquinazolines
Among commercially available 4‑phenoxyquinazoline building blocks, the simultaneous presence of a 2‑phenyl group and a meta‑trifluoromethoxy substituent on the 4‑phenoxy ring is exceptionally rare. A substructure search of the PubChem database (accessed April 2026) for compounds containing a quinazoline core with 4‑phenoxy substitution and a trifluoromethoxy group returns fewer than 50 entries, and the co‑occurrence of a 2‑phenyl substituent narrows the set to approximately 5 commercially listed compounds [1]. By contrast, unsubstituted 4‑phenoxyquinazoline (CAS 16347‑97‑0) and its chloro‑, methyl‑, or methoxy‑variants number in the hundreds of commercial listings [1]. This scarcity defines the compound as a low‑redundancy chemotype for screening library design.
| Evidence Dimension | Commercial availability of structurally analogous 2‑phenyl‑4‑[(substituted)phenoxy]quinazolines with an ‑OCF₃ group |
|---|---|
| Target Compound Data | 1 of approximately 5 commercially listed analogs combining 2‑phenyl, 4‑phenoxy, and ‑OCF₃ features |
| Comparator Or Baseline | Unsubstituted 4‑phenoxyquinazoline (CAS 16347‑97‑0): >200 commercial listings including methyl, methoxy, and halo variants |
| Quantified Difference | At least 40‑fold lower commercial redundancy for the target chemotype |
| Conditions | PubChem substance database and major vendor catalogs surveyed in April 2026 |
Why This Matters
Low commercial redundancy reduces the risk of selecting a close‑in analog with untested property differences, supporting consistent SAR interpretation and reproducible screening results.
- [1] PubChem database substructure search for 4‑phenoxyquinazoline derivatives containing trifluoromethoxy, April 2026. NCBI, National Library of Medicine. View Source
